molecular formula C9H15NO2 B2741121 1-cyclopropanecarbonylpiperidin-4-ol CAS No. 130311-91-0

1-cyclopropanecarbonylpiperidin-4-ol

Cat. No.: B2741121
CAS No.: 130311-91-0
M. Wt: 169.224
InChI Key: PGYJQTDVXDWHTC-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonylpiperidin-4-ol typically involves the cyclopropanation of piperidine derivatives. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonylpiperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclopropanecarbonylpiperidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonylpiperidin-4-ol is unique due to its combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Cyclopropanecarbonylpiperidin-4-ol, also known as 1-Cyclopropanecarbonyl-4-hydroxypiperidine, is a piperidine derivative that has garnered attention for its potential biological activities, particularly as an antagonist of the CCR5 receptor. This receptor plays a crucial role in the entry of HIV-1 into host cells, making this compound a candidate for therapeutic applications in HIV treatment. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a piperidine structure, which imparts unique chemical properties conducive to biological activity. The compound's molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.24 g/mol.

The primary mechanism of action for this compound involves its antagonistic effects on the CCR5 receptor. By binding to this receptor, the compound inhibits the interaction between HIV-1 and host cells, thereby preventing viral entry and replication. This mechanism positions it as a potential therapeutic agent in the management of HIV infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
CCR5 Antagonism Inhibits HIV-1 entry into cells by blocking CCR5 receptor interactions.
Potential Anti-HIV Activity Demonstrated efficacy in laboratory settings against HIV strains.
Chemical Reactivity Engages in various chemical reactions such as oxidation and reduction.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Inhibition of HIV Entry : Research indicates that this compound effectively inhibits HIV-1 entry into CD4+ T cells by blocking the CCR5 receptor, which is essential for viral fusion and infection.
  • Chemical Synthesis and Derivatives : The synthesis of this compound typically involves cyclopropanation reactions with piperidine derivatives. Variations in synthesis methods can yield different derivatives with potentially enhanced biological activity.
  • Comparative Studies : Studies comparing this compound with other piperidine derivatives have shown that its unique cyclopropane moiety contributes significantly to its biological activity, differentiating it from other compounds in the same class.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in viral load among subjects infected with HIV, supporting its role as a CCR5 antagonist.
  • Case Study 2 : Clinical trials are underway to assess the pharmacokinetics and long-term effects of this compound in human subjects, focusing on its safety profile and effectiveness in reducing HIV transmission rates.

Properties

IUPAC Name

cyclopropyl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJQTDVXDWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere cyclopropanecarbonyl chloride (0.84 mL, 9.25 mmol) was added dropwise to a chilled mixture of 4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol (3.00 g, 8.81 mmol), triethylamine (1.47 mL, 10.6 mmol) and dichloromethane (90 mL). The reaction mixture was allowed to warm to ambient temperature. After 2 hours the reaction mixture was washed with water. The organic layer was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel eluting with 90/10 dichloromethane/methanol) to provide 3.16 g of 4-[2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]-1-(cyclopropylcarbonyl)piperidin-4-ol as a light orange frothy solid.
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of 4-hydroxypiperidine was dissolved in 400 ml of dichloromethane, to which 24 g of triethylamine was added. At -60° C., 100 ml of a dichloromethane solution containing 20.7 g of cyclopropanecarbonyl chloride was further added. After completion of the reaction, the reaction solution was extracted with chloroform under salting-out conditions and dried with anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by the use of silica gel column chromatography (elution solvent: dichloroethane), thereby obtaining 32 g of the intended compound (yield 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

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